1-Benzyl-5-(2-phenylethenyl)-1H-imidazole

Description

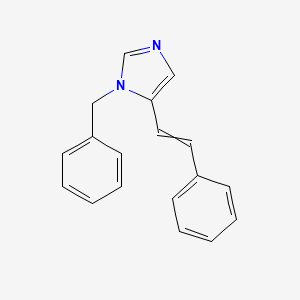

Structure

2D Structure

3D Structure

Properties

CAS No. |

654653-15-3 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-benzyl-5-(2-phenylethenyl)imidazole |

InChI |

InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2 |

InChI Key |

GHSFKMJBOMCLCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 5 2 Phenylethenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity of the molecular skeleton can be unambiguously established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-benzyl-5-(2-phenylethenyl)-1H-imidazole is expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) and phenylethenyl groups would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The protons of the monosubstituted benzene (B151609) ring of the benzyl group would show a complex multiplet pattern.

The vinylic protons of the phenylethenyl group are expected to resonate as doublets, with a large coupling constant characteristic of a trans configuration. The benzylic protons (CH₂) attached to the imidazole (B134444) nitrogen would likely appear as a singlet around 5.0-5.5 ppm. The protons on the imidazole ring itself are anticipated to be in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the substituents.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Imidazole-H2 | 7.5 - 8.0 | s | - |

| Imidazole-H4 | 7.0 - 7.5 | s | - |

| Vinylic-H (α to imidazole) | 6.8 - 7.2 | d | 15-17 (trans) |

| Vinylic-H (β to imidazole) | 7.2 - 7.6 | d | 15-17 (trans) |

| Benzyl-CH₂ | 5.0 - 5.5 | s | - |

| Phenyl & Benzyl Aromatic-H | 7.0 - 7.8 | m | - |

Note: This is a predictive table based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the aromatic rings (benzyl, phenyl, and imidazole) are expected to appear in the downfield region of the spectrum, typically between 110 and 140 ppm. The carbon of the imidazole ring attached to two nitrogen atoms (C2) would likely be the most downfield among the heterocyclic carbons. The vinylic carbons would resonate in the 120-140 ppm range, and the benzylic carbon (CH₂) would be found further upfield, around 50 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Imidazole-C2 | 135 - 145 |

| Imidazole-C4 | 125 - 135 |

| Imidazole-C5 | 130 - 140 |

| Vinylic Carbons | 120 - 140 |

| Benzyl-CH₂ | 45 - 55 |

| Phenyl & Benzyl Aromatic Carbons | 120 - 140 |

| Quaternary Aromatic Carbons | 130 - 150 |

Note: This is a predictive table based on analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the two vinylic protons of the styryl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the chemical shifts of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different structural motifs. For example, correlations between the benzylic protons and the carbons of the imidazole ring would confirm the N-benzyl linkage. Similarly, correlations between the vinylic protons and the carbons of the imidazole and phenyl rings would establish the position of the styryl group.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the dynamics of their vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the benzyl, phenyl, and imidazole rings would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic CH₂ group would be observed just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the aromatic and imidazole rings, as well as the vinylic double bond, would give rise to a complex pattern of bands in the 1400-1650 cm⁻¹ region. The C-H out-of-plane bending vibrations of the substituted benzene rings would appear in the fingerprint region (650-900 cm⁻¹), providing information about the substitution patterns. A characteristic band for the trans-disubstituted double bond (C-H out-of-plane bend) is expected around 960-980 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic/Vinylic) | 1400 - 1650 |

| trans-Vinylic C-H Out-of-Plane Bend | 960 - 980 |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 |

Note: This is a predictive table based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass, allowing for the confident deduction of its elemental composition. This technique measures the mass-to-charge ratio (m/z) with high accuracy, which is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. Furthermore, the analysis of fragmentation patterns provides valuable information about the compound's structural connectivity.

For this compound, HRMS analysis would be expected to confirm its elemental composition of C₂₄H₂₀N₂. The precise mass measurement of the molecular ion peak ([M+H]⁺ or [M]⁺˙) would serve as primary evidence for the compound's identity. Tandem MS (MS/MS) experiments would further reveal characteristic fragmentation pathways, such as the cleavage of the benzyl group or fragmentation of the phenylethenyl moiety, offering unambiguous structural confirmation.

Despite a comprehensive search of scientific literature, specific experimental HRMS data, including precise mass measurements and detailed fragmentation analysis for this compound, were not publicly available at the time of this writing.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₂₄H₂₀N₂ |

| Calculated Exact Mass | 336.1626 g/mol |

| Observed [M+H]⁺ | Data not available |

| Major Fragmentation Ions (m/z) | Data not available |

Electronic Absorption Spectroscopy for Insights into Electronic Transitions

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of electromagnetic radiation. This analysis provides key insights into the electronic structure and conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated systems like this compound, this technique is particularly informative. The extended π-system, encompassing the imidazole ring, the benzyl group, and the phenylethenyl substituent, is expected to give rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are directly related to the energy of the electronic transitions, typically π → π* transitions in such conjugated molecules. The solvent used for the analysis can also influence the spectrum, and this solvatochromic effect can provide further information about the nature of the electronic transitions.

A detailed literature search did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, the characteristic absorption maxima and corresponding molar absorptivities remain to be experimentally determined.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For this compound, SCXRD analysis would elucidate the planarity of the imidazole and phenyl rings, the geometry of the ethenyl linker, and the relative orientation of the benzyl and phenylethenyl substituents. Furthermore, it would reveal intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

As of this writing, no published single-crystal X-ray diffraction data for this compound could be located in the searched scientific databases. Consequently, critical structural parameters for the solid state of this compound are not available.

Table 3: Selected Single-Crystal X-ray Diffraction (SCXRD) Parameters

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Therefore, the detailed analysis requested in the prompt, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surface mapping, global reactivity descriptors, and molecular docking simulations for this compound, cannot be provided at this time.

Computational Chemistry and in Silico Investigations of 1 Benzyl 5 2 Phenylethenyl 1h Imidazole

Molecular Docking Simulations for Ligand-Biomacromolecule Interaction Prediction

Identification and Characterization of Key Intermolecular Interactions

In silico methods are pivotal for elucidating the non-covalent interactions that govern the binding of a ligand to its receptor. For aromatic heterocyclic compounds like 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole, several types of interactions are crucial for molecular recognition. While specific studies on this compound are lacking, research on analogous structures, such as 1-Benzyl-1H-benzimidazole, provides valuable information.

Hydrogen Bonding: The imidazole (B134444) moiety contains a nitrogen atom that can act as a hydrogen bond acceptor. In the crystal structure of 1-Benzyl-1H-benzimidazole, molecules are linked into chains through C-H···N hydrogen bonds. nih.govresearchgate.net This indicates the potential for the nitrogen atom in the imidazole ring of this compound to form similar crucial hydrogen bonds with amino acid residues in a protein's active site.

Pi-Pi Stacking: The presence of multiple aromatic rings (benzyl, phenyl, and imidazole) in this compound suggests a high propensity for π-π stacking interactions. These interactions are a significant stabilizing force in ligand-protein complexes. Studies on imidazopyridines and benzimidazoles have highlighted the importance of intermolecular π–π stacking in their crystal structures. rsc.org The packing of 1-Benzyl-1H-benzimidazole is also stabilized by C-H···π interactions involving both of its six-membered rings. nih.govresearchgate.net Tightly packed π-stacking can, however, sometimes lead to fluorescence quenching in the solid state. rsc.org

A summary of key intermolecular interactions observed in analogous compounds is presented below:

| Interaction Type | Description | Example from Analogous Compounds |

| Hydrogen Bonding | Formation of a bond between a hydrogen atom and an electronegative atom like nitrogen. | C-H···N hydrogen bonds link molecules of 1-Benzyl-1H-benzimidazole into chains in its crystal structure. nih.govresearchgate.net |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Molecules of imidazopyridines and benzimidazoles are connected through intermolecular π–π stacking. rsc.org |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system as the acceptor. | The crystal packing of 1-Benzyl-1H-benzimidazole is stabilized by C-H···π interactions. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex. While no specific MD simulation studies for this compound were found, numerous studies on related benzimidazole (B57391) derivatives highlight the utility of this computational technique. nih.govsemanticscholar.org

MD simulations on benzimidazole derivatives complexed with their target proteins have been used to assess the stability of the ligand-protein interactions. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone are monitored. A stable RMSD over the simulation time, typically within 1-3 Å for small globular proteins, suggests a stable binding complex. nih.gov For instance, in a study of a benzimidazole derivative complexed with SARS-CoV-2 Mpro, the complex completed a 100 ns simulation without significant fluctuation, indicating stability. nih.gov

The root-mean-square fluctuation (RMSF) of individual amino acid residues in the binding pocket can also be analyzed. Low RMSF values indicate that the residues in the binding pocket remain stable throughout the simulation, which is crucial for maintaining key interactions with the ligand. nih.gov

The following table summarizes typical parameters analyzed in MD simulations of ligand-receptor complexes involving imidazole or benzimidazole derivatives:

| MD Simulation Parameter | Purpose | Typical Findings for Analogous Compounds |

| Root-Mean-Square Deviation (RMSD) | To assess the overall stability of the protein-ligand complex over time. | Stable RMSD values, often fluctuating between 1.5 and 2.5 Å, indicate a stable complex. nih.govsemanticscholar.org |

| Root-Mean-Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues in the protein. | Low RMSF values for residues in the binding pocket suggest a stable binding site. nih.gov |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein structure during the simulation. | A stable Rg indicates that the protein's overall fold is maintained upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | To monitor the persistence of hydrogen bonds between the ligand and receptor. | Consistent hydrogen bonding throughout the simulation confirms key interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific QSAR model for this compound is not available, numerous QSAR studies have been conducted on benzimidazole and imidazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. vjs.ac.vnresearchgate.netscirp.orgnih.govmdpi.com

In a typical QSAR study, a set of molecules with known biological activities is used to develop a model based on various molecular descriptors. These descriptors can be electronic (e.g., electronic energy), steric (e.g., molecular volume), or hydrophobic (e.g., logP). scirp.org The resulting model is then validated to ensure its predictive power.

For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net The model showed good statistical parameters, indicating its reliability for predicting the activity of new benzimidazole-based compounds. researchgate.net Similarly, a 3D-QSAR model was generated for N-substituted benzimidazole derived carboxamides to explore the molecular properties influencing their antioxidative activity. nih.gov

Key aspects of QSAR modeling for imidazole and benzimidazole derivatives are summarized in the table below:

| QSAR Modeling Aspect | Description | Example from Analogous Compounds |

| Objective | To correlate molecular structure with biological activity and predict the activity of new compounds. | Development of QSAR models to predict the anticancer activity of benzimidazolyl-retrochalcones. scirp.org |

| Molecular Descriptors | Physicochemical properties of molecules used to build the model. | Electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) were found to be important for the anticancer activity of benzimidazolyl-retrochalcones. scirp.org |

| Statistical Validation | To assess the robustness and predictive ability of the QSAR model. | A 2D-QSAR model for benzimidazole derivatives showed a high squared correlation coefficient (R² = 0.904), indicating a good fit. researchgate.net |

| Application | To guide the design and synthesis of new, more potent compounds. | A validated QSAR model was used to predict the anticancer activity of newly synthesized benzimidazoles. vjs.ac.vnresearchgate.net |

Chemical Reactivity and Derivatization Studies of 1 Benzyl 5 2 Phenylethenyl 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring and Phenyl Moieties

The structure of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole presents three distinct aromatic systems susceptible to electrophilic substitution: the imidazole ring, the phenyl ring of the benzyl (B1604629) group, and the phenyl ring of the phenylethenyl group. The regioselectivity of such reactions is governed by the electronic properties of these rings and the directing effects of the existing substituents.

The imidazole ring is an electron-rich heterocycle and is generally reactive towards electrophiles. globalresearchonline.net In a 1,5-disubstituted imidazole, the C-4 position is the most likely site for electrophilic attack, as the C-2 position is electronically deactivated by the adjacent pyridine-like nitrogen (N-3). The C-5 position is already occupied.

The phenyl ring of the phenylethenyl (styryl) substituent is activated by the electron-donating vinyl group, which directs incoming electrophiles to the ortho and para positions. Similarly, the phenyl ring of the N-benzyl group is weakly activated by the methylene (B1212753) bridge, also favoring substitution at the ortho and para positions. Competition between these sites would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Benzyl-4-nitro-5-(2-phenylethenyl)-1H-imidazole and/or nitrated phenyl ring derivatives |

| Halogenation | Br₂ / FeBr₃ | 1-Benzyl-4-bromo-5-(2-phenylethenyl)-1H-imidazole and/or brominated phenyl ring derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Benzyl-4-acyl-5-(2-phenylethenyl)-1H-imidazole (if the imidazole ring is the most reactive site) |

Nucleophilic Reactions and Annulations Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, but in a 1-substituted imidazole like the title compound, only the N-3 nitrogen (the "pyridine-like" nitrogen) possesses a lone pair of electrons that is readily available for nucleophilic reactions. This nitrogen is a key site for reactions with various electrophiles.

The most common reaction is quaternization, where an alkylating agent reacts with the N-3 atom to form a positively charged imidazolium (B1220033) salt. These salts are of interest as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). Annulation reactions, which involve the formation of a new ring, can also be initiated at this nitrogen atom, often in concert with another position on the imidazole core to build fused heterocyclic systems. nih.gov

Table 2: Nucleophilic Reactions at the N-3 Position

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation (Quaternization) | Methyl Iodide (CH₃I) | 1-Benzyl-3-methyl-5-(2-phenylethenyl)-1H-imidazolium iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Benzyl-3-acyl-5-(2-phenylethenyl)-1H-imidazolium salt |

Modifications and Transformations of the 2-Phenylethenyl Side Chain

The 2-phenylethenyl (styryl) side chain at the C-5 position offers a versatile handle for structural modification, primarily due to the reactivity of its carbon-carbon double bond. This alkene moiety can undergo a variety of addition, oxidation, and reduction reactions.

Reduction of the double bond would yield the corresponding saturated 1-benzyl-5-(2-phenylethyl)-1H-imidazole, altering the geometry and electronic properties of the side chain. Conversely, oxidative cleavage, for instance through ozonolysis, would break the double bond to furnish 1-benzyl-1H-imidazole-5-carbaldehyde. The double bond is also susceptible to cycloaddition reactions and addition of halogens or hydrogen halides.

Table 3: Transformations of the 2-Phenylethenyl Side Chain

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Reduction (Hydrogenation) | H₂ / Pd/C | 1-Benzyl-5-(2-phenylethyl)-1H-imidazole |

| Oxidation (Epoxidation) | m-CPBA | 1-Benzyl-5-(2-phenyloxiran-2-yl)-1H-imidazole |

| Oxidative Cleavage | 1. O₃; 2. DMS | 1-Benzyl-1H-imidazole-5-carbaldehyde |

| Dihydroxylation | OsO₄ / NMO | 1-Benzyl-5-(1,2-dihydroxy-2-phenylethyl)-1H-imidazole |

Regioselective Functionalization of the Benzyl Substituent

The benzyl group at the N-1 position provides two main sites for regioselective functionalization: the benzylic methylene (-CH₂-) protons and the aromatic phenyl ring.

The benzylic protons are acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), leading to a stabilized carbanion. figshare.com This lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new substituents at the benzylic position. mdpi.com

Alternatively, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, as discussed in section 5.1. Directed ortho-metalation is another powerful strategy, where a directing group on the ring guides deprotonation to an adjacent position. While the N-benzyl group itself is not a strong directing group for this purpose, this pathway can sometimes be achieved under specific conditions. nih.gov

Table 4: Regioselective Functionalization of the Benzyl Group

| Target Position | Reaction Type | Reagent(s) | Potential Product |

|---|---|---|---|

| Benzylic Carbon | Lithiation and Alkylation | 1. n-BuLi; 2. R-X | 1-(1-Phenyl-1-alkylethyl)-5-(2-phenylethenyl)-1H-imidazole |

| Benzylic Carbon | Lithiation and Carboxylation | 1. n-BuLi; 2. CO₂ | 2-(5-(2-phenylethenyl)-1H-imidazol-1-yl)-2-phenylacetic acid |

| Phenyl Ring (ortho/para) | Nitration | HNO₃ / H₂SO₄ | 1-(Nitrobenzyl)-5-(2-phenylethenyl)-1H-imidazole |

Exploration of Heterocyclic Annulation and Ring Expansion Reactions

Building upon the existing this compound scaffold to create more complex, fused heterocyclic systems is a key area of derivatization. Annulation reactions typically involve reacting two positions of the imidazole ring with a bifunctional reagent to form a new ring.

For instance, reactions involving the N-3 and C-4 positions could lead to the formation of a six-membered ring, yielding pyrido[1,2-c]imidazole derivatives. Cyclization involving the N-1 nitrogen and the C-5 side chain could also be envisioned, potentially leading to novel fused systems. The literature contains numerous examples of annulation reactions starting from substituted imidazoles to create diverse fused structures like imidazo[2,1-b]thiazoles or imidazo[1,2-a]pyridines. hku.hkacs.org

Ring expansion reactions are less common but could potentially be achieved through reactions involving carbenes or nitrenes, which could insert into the imidazole ring bonds to form larger heterocyclic systems like diazepines.

Table 5: Potential Heterocyclic Annulation Strategies

| Annulation Strategy | Reagent Type | Resulting Fused System (Example) |

|---|---|---|

| [c]-annulation (across C4-C5) | 1,3-Dicarbonyl compounds | Fused pyridinone ring |

| [a]-annulation (across N1-C5) | Reagents reacting with N and side chain | Fused diazepine (B8756704) or similar systems |

Mechanistic and Preclinical Biological Activity Investigations of 1 Benzyl 5 2 Phenylethenyl 1h Imidazole Analogs

In Vitro Antimicrobial Efficacy and Mechanistic Pathways

Derivatives of the imidazole (B134444) scaffold have demonstrated notable efficacy against a wide range of microbial pathogens. Their activity stems from the ability to interfere with essential cellular processes in both bacteria and fungi.

Investigations into Antibacterial Mechanisms: Interference with DNA Replication, Cell Wall Synthesis, and Cell Membrane Disruption

The antibacterial action of imidazole derivatives is multifaceted, involving the disruption of several vital bacterial functions. nih.gov Research indicates that the mechanism of action for this class of compounds can involve interference with bacterial DNA replication, compromising the synthesis of the cell wall, and disrupting the integrity of the cell membrane. nih.govnano-ntp.com

Some nitroimidazole hybrids have been found to intercalate into bacterial DNA, forming a complex that blocks DNA replication. nih.gov Specifically, certain analogs are thought to target bacterial enzymes essential for this process, such as DNA polymerase II. nih.gov Furthermore, other imidazole-based compounds, particularly ionic liquids, exert their antibacterial effect by directly targeting the bacterial cell membrane. frontiersin.org These amphiphilic molecules can insert into the phospholipid bilayer, leading to membrane disorganization, leakage of cytoplasmic contents, and ultimately, cell lysis. nano-ntp.comfrontiersin.org The disruption of cell wall synthesis has also been noted as a potential mechanism of action for some imidazole compounds against Gram-positive bacteria. nano-ntp.com

Antifungal Activity and Target-Specific Enzyme Inhibition Studies

The primary mechanism for the antifungal activity of imidazole and its analogs is the targeted inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme, a cytochrome P450 (CYP) family member designated as CYP51, is a critical component in the fungal sterol biosynthesis pathway. nih.govnih.gov CYP51 catalyzes the conversion of lanosterol to ergosterol (B1671047), an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. nih.gov

By binding to the heme iron atom in the active site of CYP51, imidazole derivatives block the enzyme's function. asm.org This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane. nih.gov The resulting disruption of membrane structure and function increases its permeability, impairs the activity of membrane-bound enzymes, and ultimately inhibits fungal growth and replication. nano-ntp.com

Broad-Spectrum Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Investigations into imidazole-based compounds have demonstrated their potential as broad-spectrum antibacterial agents. nih.gov Efficacy has been recorded against a variety of both Gram-positive and Gram-negative pathogenic bacteria.

Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, have shown susceptibility to imidazole derivatives. nano-ntp.comnih.gov Similarly, these compounds have shown inhibitory activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nano-ntp.comnih.gov The ability of these compounds to act against both bacterial types is significant, as Gram-negative bacteria possess a protective outer membrane that often makes them more resistant to antibiotics. nih.gov The data below illustrates the minimum inhibitory concentrations (MIC) for representative imidazole analogs against various bacterial strains.

| Compound Type | Gram-Positive Strain | MIC (µM) | Gram-Negative Strain | MIC (µM) | Reference |

|---|---|---|---|---|---|

| Nitroimidazole/1,3,4-Oxadiazole Hybrid | B. subtilis | - | E. coli | 4.9 - 17 | nih.gov |

| Berberine/Nitroimidazole Hybrid | - | - | E. coli (drug resistant) | 3 | nih.gov |

| 1-Benzyl-1,2,3-triazole Analog | S. aureus | 50 - 200 (µg/mL) | E. coli | 50 - 200 (µg/mL) | scielo.org.mx |

Activity against Fungal Pathogens such as Candida albicans

A significant focus of research has been the activity of imidazole analogs against opportunistic fungal pathogens, most notably Candida albicans. nih.gov This species is a common cause of invasive fungal infections, and the development of resistance to existing antifungal agents is a growing concern. nih.gov

Numerous studies have confirmed that imidazole and benzimidazole (B57391) derivatives exhibit potent inhibitory activity against C. albicans. nih.govnih.gov The mechanism, as previously described, is primarily the inhibition of CYP51, which disrupts ergosterol synthesis. The table below presents the in vitro activity of several imidazole analogs against C. albicans.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-Oxadiazole Hybrid (Compound 4h) | C. albicans | 1.95 (MIC₅₀) | nih.gov |

| Benzimidazole-Oxadiazole Hybrid (Compound 4p) | C. albicans | 1.95 (MIC₅₀) | nih.gov |

| Triazole Analog (Compound 5k) | C. albicans | 0.125 | nih.gov |

| Triazole Analog (Compound 6c) | C. albicans | 0.0625 | nih.gov |

| Triazole Analog (Compound 6c) | C. albicans (Fluconazole-resistant) | 4.0 | nih.gov |

In Vitro Antineoplastic Research and Molecular Targeting

In addition to their antimicrobial properties, imidazole-containing compounds have been investigated as potential anticancer agents. This research is largely centered on their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Inhibition of Key Enzymatic Targets (e.g., Farnesyltransferase Inhibition)

A primary molecular target for imidazole-based antineoplastic agents is the enzyme farnesyltransferase (FTase). researchgate.net This enzyme plays a critical role in post-translational modification by attaching a farnesyl group to specific proteins, a process known as farnesylation. scienceofparkinsons.com One of the most important substrates for FTase is the Ras protein, which is a key component of signaling pathways that control cell growth and proliferation. scienceofparkinsons.com

Mutations in the Ras gene are found in a large percentage of human cancers, leading to a constitutively active protein that promotes uncontrolled cell division. scienceofparkinsons.com For Ras to function, it must be farnesylated to anchor to the inner surface of the cell membrane. Farnesyltransferase inhibitors (FTIs) prevent this localization, thereby blocking the aberrant signaling cascade. scienceofparkinsons.com

The imidazole ring is a key structural feature for these inhibitors, as it interacts with the zinc ion present in the active site of FTase. researchgate.net Numerous imidazole-containing biphenyls and peptidomimetics have been developed that exhibit highly potent inhibition of this enzyme, with IC₅₀ values in the low nanomolar and even sub-nanomolar range. nih.govnih.gov

| Compound Type | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Imidazole-containing Biphenyl Analog | Farnesyltransferase (FTase) | <1 nM | nih.gov |

| Mono-imidazole Peptidomimetic | Farnesyltransferase (FTase) | 0.86 nM | nih.gov |

| Bis-imidazole Peptidomimetic | Farnesyltransferase (FTase) | 1.7 nM | nih.gov |

| Tipifarnib Analog (Benzofuran) | Farnesyltransferase (FTase) | 1.1 nM | researchgate.net |

Modulation of Cellular Proliferation and Viability Pathways

Investigations into 1-benzyl-5-(2-phenylethenyl)-1H-imidazole and its structural analogs have revealed significant activity in modulating pathways crucial for cellular proliferation and viability, particularly in the context of oncology research. The imidazole scaffold is a key feature in many compounds designed to inhibit the rapid and uncontrolled growth characteristic of cancer cells.

Studies on novel imidazole derivatives have demonstrated potent antiproliferative effects across various cancer cell lines. nih.gov For instance, certain 1-(4-substituted phenyl)-2-ethyl imidazole analogs have shown superior antiproliferative activity when compared to established chemotherapy agents like 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). nih.gov One particular compound, designated 4f, exhibited remarkable potency against three distinct cancer cell lines and was found to be significantly more effective than both 5-FU and MTX. nih.gov A key finding from these studies is the selectivity of some of these compounds, showing a much higher tolerance in normal cells compared to tumor cells, which is a critical attribute for potential therapeutic agents. nih.gov

Similarly, a series of pyrazole-benzothiazole derivatives containing an aminoguanidine (B1677879) unit demonstrated potent in vitro anti-proliferative activity. nih.gov Compound 8l from this series was particularly effective against the triple-negative breast cancer cell line MDA-MB-231, with its activity being comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov The mechanism of action for these compounds is often linked to their ability to interfere with the cellular machinery that governs cell cycle progression and survival, ultimately leading to a halt in proliferation and a reduction in tumor cell viability.

| Cell Line | Compound 4f IC₅₀ (µM) | 5-FU IC₅₀ (µM) | MTX IC₅₀ (µM) |

|---|---|---|---|

| HeLa | 3.24 | 14.82 | 17.65 |

| MCF-7 | 4.12 | 21.56 | 23.41 |

| A549 | 5.53 | 28.34 | 29.87 |

Induction of Programmed Cell Death (Apoptosis) Mechanisms

Beyond inhibiting proliferation, many imidazole analogs actively induce programmed cell death, or apoptosis, in cancer cells. This is a highly sought-after mechanism for anticancer agents as it leverages the cell's own machinery to bring about its demise in a controlled manner.

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for these compounds. nih.gov Research has shown that treatment with imidazole derivatives can alter the balance of key regulatory proteins in the Bcl-2 family. nih.govnih.gov Specifically, effective compounds have been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. nih.gov

For example, compound 4f was found to induce apoptosis in HeLa cells by significantly increasing Bax protein expression and decreasing Bcl-2 levels in a time-dependent manner. nih.gov This was accompanied by an increase in caspase-3 expression, a key executioner enzyme in the apoptotic process. nih.gov Similarly, compound 8l was confirmed to induce apoptosis in MDA-MB-231 breast cancer cells, with Western blot analysis verifying the downregulation of Bcl-2 and upregulation of Bax. nih.gov This targeted induction of apoptosis is a primary mechanism by which these investigational compounds exert their antitumor effects. nih.gov

Mechanistic Studies of Other Investigational Biological Activities

Anti-inflammatory Mechanisms and Receptor Interactions

Analogs of this compound have been investigated for their anti-inflammatory potential. The fusion of imidazole with other heterocyclic systems, such as thiazole (B1198619) and indole, has yielded derivatives with notable anti-inflammatory properties. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a model for inflammation, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to significantly inhibit the production of pro-inflammatory mediators. nih.gov This includes a reduction in nitric oxide (NO) and the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

At the receptor level, some 1-benzyl-1H-imidazole derivatives have been identified as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov TGR5 is a promising target for metabolic diseases and is also implicated in inflammatory processes. Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which has roles in glucose metabolism and potential anti-inflammatory effects. nih.gov The E-isomer of the styryl group at the C5 position of the imidazole ring is often critical for maintaining a planar structure that optimizes binding affinity to target proteins like TGR5. vulcanchem.com

Anthelmintic Actions and Molecular Targets

The imidazole core is a well-established pharmacophore in anthelmintic drugs, and novel derivatives continue to be explored for this activity. In a study evaluating newly synthesized imidazole-5-one derivatives, several compounds demonstrated significant anthelmintic activity against the Indian earthworm Pheretima posthuma, a common model organism for this type of research. ijpbs.com

The activity of these compounds was measured by the time taken to cause paralysis and death of the earthworms, with the standard drug Albendazole used as a positive control. ijpbs.com Several of the tested analogs, such as compounds 1b, 1d, and 2d, showed potent activity, causing paralysis and death in a time frame comparable to or faster than Albendazole at the same concentrations. ijpbs.com While the precise molecular targets were not fully elucidated in this specific study, the mechanism of action for imidazole-based anthelmintics often involves interference with critical parasite-specific cellular processes, such as microtubule synthesis or energy metabolism. The results suggest that these novel imidazole-5-one analogs may serve as lead molecules for developing new anthelmintic agents. ijpbs.com

| Compound | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|

| Albendazole (Standard) | 49.34 ± 1.51 | 89.67 ± 1.52 |

| Compound 1b | 45.67 ± 1.52 | 85.67 ± 2.08 |

| Compound 1d | 42.33 ± 1.52 | 81.33 ± 1.52 |

| Compound 2d | 40.67 ± 2.08 | 79.67 ± 2.51 |

Investigational Neuropharmacological Activities (e.g., Monoamine Oxidase Inhibition)

Derivatives related to 1-benzyl-1H-imidazole are being actively investigated for their neuropharmacological properties, particularly as inhibitors of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Several series of novel compounds incorporating imidazole-related or bioisosteric structures have been shown to be potent inhibitors of both MAO-A and MAO-B. For example, a series of 4-hydroxy-N'-[benzylidene]-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were identified as highly potent dual inhibitors, with IC₅₀ values in the low micromolar range for both enzyme isoforms. nih.gov Enzyme kinetic studies revealed a competitive mode of inhibition for the most potent compounds. nih.gov Similarly, certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives also displayed good inhibitory activity against both MAO-A and MAO-B. mdpi.com

Furthermore, structural analogs such as 1-benzylcyclopropylamine (B1214768) have been studied as mechanism-based inactivators of MAO, forming a covalent bond with the enzyme's flavin cofactor and permanently disabling it. nih.gov The development of multi-target-directed ligands that can inhibit both MAO and other enzymes like cholinesterases is an emerging strategy for complex neurodegenerative diseases. mdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9i (Benzothiazine analog) | 0.11 ± 0.005 | 1.15 ± 0.05 | nih.gov |

| Compound 2i (Dihydroisoquinoline analog) | 4.12 ± 0.28 | 9.45 ± 0.61 | mdpi.com |

| Compound 2p (Dihydroisoquinoline analog) | 3.89 ± 0.25 | 8.67 ± 0.55 | mdpi.com |

Future Research Directions and Translational Perspectives for 1 Benzyl 5 2 Phenylethenyl 1h Imidazole in Chemical Sciences

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole and its derivatives should prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant waste. mdpi.com Modern approaches should focus on sustainability, cost-effectiveness, and atom economy—a concept that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final product. researchgate.net

Key strategies for achieving this include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly valuable as they combine at least three reactants in a single step, leading to complex molecules with high atom economy and efficiency. nih.gov Developing a one-pot synthesis for this compound would be a significant advancement.

Green Catalysts and Solvents: Research into recyclable catalysts, such as novel ternary deep eutectic solvents (DESs), can provide an environmentally friendly dual solvent/catalyst system, improving yields and allowing for catalyst reuse over multiple cycles. nih.gov

Alternative Energy Sources: The use of microwave and ultrasound irradiation has been shown to accelerate reaction rates, improve yields, and reduce the need for hazardous solvents in the synthesis of imidazole (B134444) derivatives. mdpi.combohrium.com These techniques could be adapted for the synthesis of stilbene-imidazole compounds.

Atom-Economical Cross-Coupling Reactions: Methods like the Mizoroki-Heck reaction, which can be performed using eco-friendly solvents and bases, offer an atom-economical route to form the carbon-carbon double bond of the stilbene (B7821643) moiety. rsc.org

Below is a table comparing potential synthetic approaches based on green chemistry principles.

| Methodology | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions, often solvent-free. nih.gov | Applicable for both the imidazole ring formation and the carbon-carbon bond formation of the stilbene group. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, milder conditions, eco-friendly. mdpi.com | Can facilitate condensation reactions required for the imidazole synthesis, potentially leading to higher efficiency. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, time and cost-effective. nih.gov | A one-pot, four-component strategy could potentially construct the core structure in a single, efficient step. |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, act as both solvent and catalyst, cost-effective. nih.gov | Can serve as a green reaction medium, replacing volatile and toxic organic solvents. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling the rapid screening of vast chemical spaces and the prediction of molecular properties. arxiv.org For this compound, these computational tools offer powerful avenues for de novo design and activity prediction.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Artificial Neural Networks (ANNs), can be trained on datasets of related imidazole and stilbene derivatives to build predictive QSAR models. researchgate.net These models can establish relationships between structural features and biological activities (e.g., antimicrobial, anticancer), allowing for the prediction of the potency of newly designed analogs of this compound. nih.gov

Generative Models for De Novo Design: Deep learning architectures like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be used to generate novel molecular structures based on the stilbene-imidazole scaffold. These models can be optimized to produce compounds with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles.

Virtual Screening and Docking: ML-based models can be used for large-scale virtual screening of compound libraries to identify molecules with a high probability of being active against specific targets. nih.gov For this compound, this could involve docking studies against known cancer or inflammatory targets to predict binding affinity and mode of interaction. mdpi.comchemrxiv.org

This table summarizes how different AI/ML techniques could be applied.

| AI/ML Technique | Application | Potential Outcome for the Stilbene-Imidazole Scaffold |

| Random Forest/XGBoost | Predictive modeling for bioactivity. nih.govmdpi.com | Accurate prediction of anticancer or anti-inflammatory activity for new derivatives. |

| Artificial Neural Networks (ANN) | QSAR studies to correlate structure with activity. researchgate.net | Identification of key structural motifs responsible for biological effects. |

| Generative Models (VAEs, GANs) | De novo design of novel molecules. | Generation of new, optimized stilbene-imidazole compounds with enhanced therapeutic properties. |

| Molecular Dynamics Simulations | Validation of docking studies and binding stability. nih.gov | Confirmation of stable binding interactions between the compound and its predicted biological target. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The hybrid nature of this compound suggests it may interact with a diverse range of biological targets. While stilbenes are known to target pathways related to cancer and inflammation, and imidazoles interact with a wide variety of enzymes and receptors, the specific targets for this combined scaffold are yet to be discovered. dovepress.comnih.gov

Future research should focus on:

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or nucleic acids that this compound binds to.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the compound's mechanism of action. For instance, if it targets a specific kinase, studies would be needed to determine if it acts as an inhibitor or an activator and to understand the downstream signaling effects.

Phenotypic Screening: Conducting broad phenotypic screens across various cell lines (e.g., cancer, immune cells) to uncover unexpected biological activities. This could reveal novel therapeutic applications beyond those anticipated from its structural components.

Epigenetic Modulation: Stilbene derivatives like resveratrol (B1683913) and pterostilbene (B91288) have been shown to modulate epigenetic marks, such as DNA methylation and histone modification. nih.gov Investigating whether this compound can influence these epigenetic pathways could open up new avenues for its application in cancer and age-related diseases.

Potential biological targets for this compound are listed below.

| Potential Target Class | Example | Rationale based on Scaffold |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Imidazole derivatives have been rationally designed as potent EGFR inhibitors. nih.gov |

| Nuclear Receptors | Aryl hydrocarbon Receptor (AhR) | Stilbene derivatives have been developed as selective, high-affinity modulators of AhR. drugbank.comacs.org |

| Inflammatory Pathway Proteins | Cyclooxygenase-2 (COX-2) | The imidazole core is known to inhibit key inflammatory enzymes like COX-2. dovepress.com |

| Epigenetic Enzymes | DNA methyltransferases (DNMTs), Histone deacetylases (HDACs) | Stilbenes are known to play a regulatory role in epigenetic modifications. nih.gov |

Potential as a Modular Scaffold for Rational Design of Advanced Functional Molecules

The structure of this compound is inherently modular, comprising three key components: the N-1 benzyl (B1604629) group, the C-5 phenylethenyl (stilbene) group, and the imidazole core. This modularity makes it an excellent scaffold for the rational design of a library of derivatives with fine-tuned properties. nih.gov

Future directions for leveraging this modularity include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying each component of the scaffold—for example, by introducing different substituents on the phenyl rings of the benzyl and stilbene moieties or by altering the substitution pattern on the imidazole ring. This would allow for a detailed exploration of the SAR, identifying which structural features are critical for specific biological activities. nih.gov

Development of Hybrid Molecules: Using the stilbene-imidazole core to design hybrid molecules that combine its properties with other pharmacophores. For instance, conjugating it with a known DNA-binding agent could create a dual-action anticancer drug.

Fluorescent Probes and Materials: The stilbene unit is known for its fluorescent properties. By modifying the electronic nature of the substituents, it may be possible to develop novel fluorescent probes for bio-imaging or advanced materials with unique photophysical properties. researchgate.net

Multi-Target Drug Design: Given the broad bioactivity of both stilbenes and imidazoles, this scaffold is a prime candidate for the design of multi-target drugs, which can simultaneously modulate several disease-related pathways, potentially leading to higher efficacy and reduced drug resistance. nih.govresearchgate.net

The table below illustrates the potential for modular design.

| Molecular Component | Potential Modifications | Desired Outcome |

| N-1 Benzyl Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups). | Modulate pharmacokinetic properties and binding interactions. |

| C-5 Phenylethenyl Group | Substitution on the phenyl ring, altering the stereochemistry (E/Z isomers). | Enhance biological potency, selectivity, and photophysical properties. |

| Imidazole Core | Substitution at other positions (C-2, C-4). | Alter the electronic properties and hydrogen-bonding capabilities of the core. |

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in medicinal chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the phenylethenyl group onto the imidazole core. Key conditions include:

- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres .

- Temperature : 80–120°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) yields >80% purity .

Q. How is this compound characterized structurally?

- Methodological Answer : Standard characterization combines:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, vinyl protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 288.39) .

- Melting Point Analysis : Consistency with literature values (e.g., 77–80°C) .

Q. What reactivity patterns are observed in the imidazole and phenylethenyl moieties of this compound?

- Methodological Answer :

- Imidazole Ring : Participates in electrophilic substitutions (e.g., bromination at C-2/C-4 positions under mild conditions) .

- Phenylethenyl Group : Undergoes [2+2] cycloaddition or hydrogenation (e.g., catalytic hydrogenation with Pd/C to saturate the vinyl group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps, revealing electron-deficient regions (e.g., imidazole ring) for electrophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., α₂-adrenergic receptors) using AutoDock Vina, validating binding affinities observed in vitro .

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer :

- Software Tools : SHELXL (for refinement) and Olex2 (for visualization) to address ambiguities in electron density maps .

- Validation Metrics : Check R-factors (<5%) and residual density peaks (<0.3 eÅ⁻³) .

Q. What analytical strategies detect trace impurities (e.g., Medetomidine-related byproducts) in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradients) coupled with high-resolution MS to identify impurities (e.g., m/z 292.37 for Detomidine impurity B) .

- NMR Spiking : Add authentic impurity standards to confirm peak assignments .

Q. How does structural modification (e.g., substituent variation) influence biological activity in related imidazole derivatives?

- Methodological Answer :

- SAR Studies : Replace the phenylethenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance α₂-adrenergic receptor binding .

- In Vitro Assays : Measure IC₅₀ values in cell lines (e.g., HEK293 transfected with α₂ receptors) using fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.